Macrotetrolide alpha

Description

Overview of the Macrotetrolide Family of Natural Products

The macrotetrolides are a family of naturally occurring cyclic polyethers produced by various species of Streptomyces bacteria. frontiersin.orgnih.govasm.org These compounds are classified as ionophores, meaning they can transport ions across biological membranes. frontiersin.orgresearchgate.net Structurally, they are macrocyclic lactones, specifically tetralactones, formed from the esterification of four hydroxycarboxylic acid subunits. frontiersin.org The fundamental building blocks of macrotetrolides are enantiomers of nonactic acid and its homologs, such as homononactic acid and bishomononactic acid. d-nb.infookayama-u.ac.jp

The various members of the macrotetrolide family, which include well-known compounds like nonactin (B1679836), monactin (B1677412), dinactin (B1670684), and trinactin (B1683658), differ in the number and type of these building blocks. mdpi.comnih.gov This structural diversity leads to a range of biological activities. The ionophoric nature of macrotetrolides, with a particular selectivity for ammonium (B1175870) and potassium ions, is central to their biological effects. frontiersin.orgresearchgate.net These effects are broad, encompassing antibacterial, antifungal, antiviral, and antitumor activities. nih.govresearchgate.net The potency of these activities often correlates with the specific macrotetrolide structure. okayama-u.ac.jp

The biosynthesis of macrotetrolides is of significant interest to researchers. It involves a type II polyketide synthase (PKS) system, which assembles the nonactic acid precursors from smaller molecules like acetate (B1210297), propionate (B1217596), and succinate (B1194679). frontiersin.orgrsc.org The genes responsible for this intricate biosynthetic pathway have been identified in Streptomyces griseus, providing a basis for further investigation and potential bioengineering. nih.govnih.gov

Historical Context and Initial Discoveries of Macrotetrolides

The exploration of macrotetrolides began in the mid-20th century with the discovery of nonactin in 1955 from Streptomyces griseus. researchgate.netjst.go.jp This marked the first identification of a member of this unique class of natural products. Following this initial discovery, a series of homologous compounds were isolated from various Streptomyces species.

In the early 1960s, researchers identified monactin, dinactin, and trinactin, expanding the known members of the macrotetrolide family. frontiersin.orgjst.go.jp The elucidation of their structures revealed a common macrocyclic framework composed of four tetrahydrofuran (B95107) rings connected by ester linkages. A significant breakthrough was the determination that these macrolides are assembled from alternating enantiomeric (+ and -) subunits of nonactic acid and its derivatives. d-nb.infookayama-u.ac.jp

The discovery of tetranactin (B7886780) from Streptomyces aureus further broadened the family. sciforum.net These early discoveries laid the groundwork for understanding the structure, biosynthesis, and biological activity of this important class of microbial metabolites. The ionophoric properties of macrotetrolides were also uncovered during this period, with studies demonstrating their ability to selectively transport cations across mitochondrial membranes. frontiersin.org

Distinctive Features and Academic Significance of Macrotetrolide Alpha

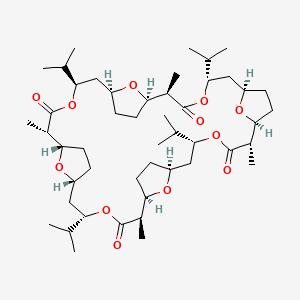

This compound is a synthetically designed analog of the polynactin subgroup of macrotetrolides. nih.govresearchgate.netnih.gov Unlike its naturally occurring counterparts, this compound is not isolated from a microbial source but is constructed through chemical synthesis. Its structure is unique in that it is composed of four units of bishomononactic acid, specifically two (+)-bishomononactic acid and two (-)-bishomononactic acid monomers arranged in an alternating fashion. researchgate.netnih.gov

The academic significance of this compound lies primarily in its role as a molecular probe for studying structure-activity relationships within the macrotetrolide family. nih.govresearchgate.net By creating an analog with bulkier isopropyl side chains derived from bishomononactic acid, researchers can investigate how modifications to the macrotetrolide core affect its biological properties. okayama-u.ac.jpnih.gov A key finding from this research is that this compound did not exhibit the immunosuppressive activity observed in some natural polynactin congeners, highlighting the sensitivity of the biological response to subtle structural changes. researchgate.netokayama-u.ac.jp

The synthesis of this compound is a notable achievement in organic chemistry, employing specific reactions such as cis-selective iodoetherification to form the tetrahydrofuran rings and the Corey-Mukaiyama-Gerlach macrolactonization to close the large ring structure. nih.govacs.org Furthermore, the successful biotransformation of a designed biosynthetic mimic of nonactin into this compound by a polynactin-producing strain of Streptomyces griseus demonstrates the potential for chemo-enzymatic approaches to generate novel macrotetrolide structures. d-nb.infonih.gov This opens avenues for creating new analogs that could possess unique biological activities.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is intrinsically linked to the broader investigation of the macrotetrolide class of natural products. The synthesis and characterization of this compound have provided a valuable tool for understanding the structural requirements for the biological activities of macrotetrolides. nih.govresearchgate.net Its lack of immunosuppressive activity, in contrast to some natural polynactins, prompts further investigation into the specific molecular interactions that govern this biological response. researchgate.netokayama-u.ac.jp

A significant area of ongoing research is the exploration of the biosynthetic pathways of macrotetrolides. The finding that a synthetic mimic of a biosynthetic intermediate could be incorporated by Streptomyces griseus to produce this compound suggests that the biosynthetic machinery has a degree of flexibility. d-nb.infonih.gov This opens up the possibility of using precursor-directed biosynthesis to generate a wider range of novel macrotetrolide analogs with potentially valuable properties.

Several questions regarding this compound remain unaddressed. While its lack of immunosuppressive activity has been noted, a comprehensive screening of its biological activity against a wider range of targets, such as various microbial strains or cancer cell lines, has not been extensively reported. Such studies would provide a more complete picture of its biological profile. Furthermore, the precise reasons for its lack of immunosuppressive activity at a molecular level are not fully understood. Elucidating how the bulkier side chains of this compound interfere with target binding, as compared to natural macrotetrolides, would provide valuable insights into the mechanism of action of this class of compounds. Finally, the potential of this compound as a scaffold for the synthesis of other novel ionophores with tailored selectivities and activities remains an open area for future research.

Structure

2D Structure

Properties

Molecular Formula |

C48H80O12 |

|---|---|

Molecular Weight |

849.1 g/mol |

IUPAC Name |

(1S,2S,5R,7S,10R,11R,14S,16R,19S,20S,23R,25S,28R,29R,32S,34R)-2,11,20,29-tetramethyl-5,14,23,32-tetra(propan-2-yl)-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C48H80O12/c1-25(2)41-21-33-13-17-38(53-33)30(10)46(50)58-43(27(5)6)23-35-15-19-40(55-35)32(12)48(52)60-44(28(7)8)24-36-16-20-39(56-36)31(11)47(51)59-42(26(3)4)22-34-14-18-37(54-34)29(9)45(49)57-41/h25-44H,13-24H2,1-12H3/t29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-,41+,42-,43-,44+ |

InChI Key |

LBBOJOXJXKHZOM-DLBQVCLGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2CC[C@H](O2)C[C@@H](OC(=O)[C@H]([C@@H]3CC[C@@H](O3)C[C@H](OC(=O)[C@@H]([C@H]4CC[C@H](O4)C[C@@H](OC(=O)[C@H]([C@@H]5CC[C@@H](O5)C[C@H](OC1=O)C(C)C)C)C(C)C)C)C(C)C)C)C(C)C |

Canonical SMILES |

CC1C2CCC(O2)CC(OC(=O)C(C3CCC(O3)CC(OC(=O)C(C4CCC(O4)CC(OC(=O)C(C5CCC(O5)CC(OC1=O)C(C)C)C)C(C)C)C)C(C)C)C)C(C)C |

Synonyms |

macrotetrolide alpha |

Origin of Product |

United States |

Biological Sources and Ecological Significance of Macrotetrolides

Identification and Characterization of Macrotetrolide-Producing Microorganisms

The production of macrotetrolides is predominantly a feature of a specific group of bacteria, which have been isolated from a variety of environments.

Research has consistently identified bacteria of the genus Streptomyces as the principal producers of macrotetrolide antibiotics. frontiersin.orgresearchgate.netmdpi.com These Gram-positive, filamentous bacteria are renowned for their ability to synthesize a vast array of secondary metabolites. mdpi.com Numerous Streptomyces species have been confirmed to produce macrotetrolides, including the well-studied compound nonactin (B1679836) and its homologues monactin (B1677412), dinactin (B1670684), and trinactin (B1683658). frontiersin.orgnih.gov The biosynthesis of the precursor monomer, nonactic acid, occurs in Streptomyces via a type II polyketide synthase (PKS) system. frontiersin.org The final macrotetrolide structure is assembled from two units of each of the enantiomers of nonactic acid or its derivatives. d-nb.infonih.gov

Table 1: Examples of Macrotetrolide-Producing Streptomyces Species

| Species | Macrotetrolide(s) Produced | Source Reference(s) |

|---|---|---|

| Streptomyces griseus | Nonactin, Polynactin complex | d-nb.inforesearchgate.netnih.govresearchgate.net |

| Streptomyces cavourensis | Nonactin and derivatives | mdpi.com |

| Streptomyces sp. P-56 | Nonactin | mdpi.com |

Macrotetrolide-producing Streptomyces are ubiquitous, having been isolated from a wide range of ecological niches. They are widespread inhabitants of soil and marine environments. frontiersin.orgmdpi.com A particularly significant habitat is the plant rhizosphere, the zone of soil directly influenced by root secretions. mdpi.comasm.org For example, Streptomyces cavourensis strain 1AS2a, a producer of these compounds, was isolated from the rhizosphere of wheat in the Brazilian Cerrado biome. asm.org The association of these bacteria with plants is a key area of study, as the secondary metabolites they produce can directly impact plant health and the surrounding microbial community. mdpi.comfrontiersin.orgmdpi.com The isolation of these bacteria often involves standard microbiological techniques, where soil or plant material is cultured on selective media to encourage the growth of actinomycetes, followed by screening for desired antimicrobial or plant-growth-promoting activities. redalyc.orgnih.gov

The ability to produce macrotetrolides is encoded within specific biosynthetic gene clusters (BGCs) in the bacterial genome. nih.gov There is considerable genetic diversity among different producer strains. While a core set of genes for primary metabolism may be highly conserved, the gene clusters for secondary metabolites, like macrotetrolides, show significant variation. mdpi.com

The nonactin biosynthetic gene cluster in Streptomyces griseus, for instance, is located on a large, 55-kb contiguous region of DNA. nih.gov A key feature of its biosynthesis is the involvement of a pair of enantiospecific polyketide pathways, which is a relatively rare phenomenon in nature, contributing to the genetic complexity. nih.gov More broadly, the diversity of secondary metabolite biosynthetic gene clusters in Streptomyces is driven by evolutionary mechanisms such as gene acquisition and deletion events. mdpi.com This results in a high degree of strain-specificity, where even closely related strains can have unique combinations of BGCs, leading to the production of different metabolites. mdpi.com This genetic modularity and diversity represent a vast, largely untapped reservoir for the discovery of new bioactive compounds. mdpi.comnih.gov

Proposed Ecological Roles of Macrotetrolides

The production of macrotetrolides is not a random occurrence; these compounds are believed to confer a significant competitive advantage to the producing organism within its ecological niche.

Macrotetrolides exhibit a broad spectrum of biological activities, including potent antimicrobial, antifungal, insecticidal, and acaricidal properties. researchgate.netmdpi.comresearchgate.net This wide range of bioactivity strongly suggests their involvement in microbial competition and defense. These compounds act as ionophores, selectively transporting monovalent cations like potassium (K+) and ammonium (B1175870) (NH4+) across biological membranes, which disrupts crucial cellular processes in target organisms. frontiersin.orgnih.gov

In an ecological context, Streptomyces can release these compounds into their immediate environment to inhibit the growth of competing bacteria and fungi. mdpi.com For example, a mixture of nonactin and its derivatives produced by Streptomyces cavourensis demonstrated growth inhibition against the phytopathogenic bacterium Agrobacterium tumefaciens. mdpi.com Furthermore, macrotetrolides like dinactin have been shown to be highly effective at inhibiting the motility and causing the lysis of zoospores from pathogenic Peronosporomycetes, which are fungus-like organisms responsible for serious plant diseases like downy mildew. frontiersin.orgnih.gov This activity provides a clear defensive mechanism for the bacterium and can indirectly protect associated plants from pathogens.

The potent antimicrobial activities of macrotetrolides suggest they play a significant role in shaping the structure and composition of environmental microbiomes. mdpi.com By producing and secreting these compounds, Streptomyces can act as ecosystem engineers on a microscopic scale, particularly within the soil and rhizosphere. researchgate.netnih.gov The release of macrotetrolides creates a zone of inhibition around the producer, suppressing the growth of susceptible competitors and selecting for resistant organisms. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Macrotetrolide alpha |

| Nonactin |

| Monactin |

| Dinactin |

| Trinactin |

| Tetranactin (B7886780) |

| Polynactin |

| Nonactic acid |

| Homonactic acid |

| Bishomononactic acid |

| Gramicidin |

| Nigericin |

| Bonactin |

| Feigrisolide |

| Staurosporine |

| 2,4-diacetylphloroglucinol |

| Gibberellins |

| Cytokinins |

| Auxins |

| Pamamycin-607 |

| Cycloheximide |

| Actiketal |

| Isorenieratene |

| Griseobactin |

| Gliotoxin |

| Fumigaclavine |

| Helvolic acid |

| Maklamicin |

| Pradimicin-IRD |

Biosynthesis and Genetic Regulation of Macrotetrolide Alpha

Elucidation of the Macrotetrolide Biosynthetic Pathway

The biosynthesis of macrotetrolides, such as nonactin (B1679836), is a complex process that has been elucidated through extensive research, including isotope labeling experiments and genetic analysis. nih.govrsc.org These studies have revealed a unique pathway that deviates from conventional polyketide synthesis paradigms. nih.gov The core structure is assembled from fundamental metabolic building blocks, ultimately leading to the formation of the monomer units that constitute the final macrotetrolide ring. rsc.orgrsc.org

Polyketide Synthase (PKS) Involvement and Atypical Nature of the Pathway

The biosynthesis of macrotetrolides is established to be of polyketide origin, yet the enzymatic machinery involved presents a significant departure from typical polyketide synthase (PKS) systems. nih.govnih.gov Genetic and biochemical analyses of the nonactin gene cluster in Streptomyces griseus have uncovered an unprecedented organization for a PKS pathway. nih.gov This system is classified as a novel type II PKS. nih.gov

Key atypical features of the macrotetrolide PKS pathway include:

Lack of an Acyl Carrier Protein (ACP): Unlike canonical PKS systems where the growing polyketide chain is tethered to an ACP, the macrotetrolide gene cluster notably lacks a dedicated ACP-encoding gene. nih.gov

Direct Action on Acyl-CoA Substrates: The enzymatic complex is proposed to act directly on acyl-CoA substrates. nih.gov

Non-Iterative Function: The PKS functions in a non-iterative manner, meaning each enzyme module is used only once for each condensation step. nih.gov

Unusual Catalytic Activity: The synthase complex is responsible for catalyzing both carbon-carbon (C-C) and carbon-oxygen (C-O) bond formations, the latter being a non-canonical function for PKS modules. nih.govresearchgate.net

This unique PKS system features multiple genes encoding discrete ketoacyl synthases (KS) and ketoreductases (KR), highlighting its distinct evolutionary and functional path compared to well-characterized PKS models. nih.gov

Incorporation of Specific Precursors and Intermediates

Feeding experiments utilizing isotope-labeled compounds have been instrumental in identifying the primary metabolic precursors for the macrotetrolide backbone. rsc.orgrsc.org The carbon skeleton of the fundamental monomer, nonactic acid, is assembled from a combination of simple building blocks. rsc.org Specifically, the biosynthesis draws upon one molecule of propionate (B1217596), one molecule of succinate (B1194679), and two molecules of acetate (B1210297). nih.govrsc.org These precursors are incorporated into the growing chain, which then undergoes a series of modifications to form the nonactic acid structure. mdpi.com

| Precursor | Number of Units Incorporated (per Nonactic Acid molecule) |

| Acetate | 2 |

| Propionate | 1 |

| Succinate | 1 |

This table summarizes the primary metabolic precursors required for the biosynthesis of a single nonactic acid monomer.

Stereospecific Assembly of Enantiomeric Monomer Units (e.g., Nonactic Acid)

A defining characteristic of macrotetrolides like nonactin is their construction from both (+)- and (–)- enantiomers of their monomeric acid subunits. nih.gov In the case of nonactin, the macrocycle is a 32-membered ring formed by the head-to-tail tetramerization of two (+)-nonactic acid units and two (–)-nonactic acid units. nih.gov This stereospecific assembly follows a strict alternating pattern of (+)-(–)-(+)-(–). nih.gov

The biosynthesis must therefore account for the production of both enantiomers. It is hypothesized that this is achieved through a pair of enantiospecific polyketide pathways. nih.gov This dual-pathway model suggests that two parallel sets of enzymes may exist, each highly selective for the intermediates of a specific stereochemistry, to produce the required (+)- and (–)-nonactic acid monomers for the final assembly. acs.org

Enzymatic Mechanisms Driving Macrotetrolide Biosynthesis

The atypical nature of the macrotetrolide pathway is further underscored by the specific enzymatic functions encoded within its gene cluster. Key enzymes have been identified that catalyze crucial steps, including the formation of the characteristic furan (B31954) ring and the unusual C-O bond formations.

Functional Characterization of Nonactate Synthase (nonS) and Furan Ring Formation

The enzyme Nonactate Synthase, encoded by the nonS gene, plays a critical role in the later stages of nonactic acid formation. nih.gov Biochemical studies have shown that NonS can convert a linear precursor, 2-methyl-6,8-dihydroxynon-2E-enoic acid, into nonactic acid in a cell-free system. nih.govmdpi.com This transformation involves the formation of the tetrahydrofuran (B95107) ring, a key structural feature of the monomer. The proposed mechanism for this cyclization is an intramolecular Michael addition. mdpi.com The inactivation of the nonS gene disrupts the production of nonactic acid, confirming its essential role in the biosynthetic pathway. nih.gov

Roles of Ketoacyl Synthase Homologues (nonK, nonJ)

Within the macrotetrolide gene cluster are several open reading frames that encode homologues of β-ketoacyl synthase (KS). acs.org Among these, the products of the nonK and nonJ genes have been identified as crucial components of the PKS complex. researchgate.netacs.org While highly homologous to known KS enzymes that typically catalyze C-C bond formation via decarboxylative condensation, NonK and NonJ perform a non-canonical function. researchgate.net These enzymes are responsible for catalyzing the formation of C-O bonds during the assembly of the polyketide chain. nih.govresearchgate.net Disruption of the nonK and nonJ genes in S. griseus leads to a dramatic decrease (approximately 96%) in total macrotetrolide production, confirming their vital role in the biosynthesis. acs.org

| Enzyme/Gene | Proposed Function | Role in Biosynthesis |

| NonS | Nonactate Synthase | Catalyzes the final cyclization step, forming the tetrahydrofuran ring of nonactic acid from a linear precursor. nih.govmdpi.com |

| NonK | Ketoacyl Synthase Homologue | Catalyzes non-canonical C-O bond formation during polyketide chain assembly. nih.govresearchgate.net |

| NonJ | Ketoacyl Synthase Homologue | Catalyzes non-canonical C-O bond formation during polyketide chain assembly. nih.govresearchgate.net |

This table details the functions of key enzymes involved in the biosynthesis of macrotetrolide monomers.

Mechanisms of Hydroxyl Group Introduction and Modification

The biosynthesis of nonactic acid, the monomeric building block of macrotetrolides, involves a series of precise enzymatic reactions to install key hydroxyl groups. These functional groups are critical for the subsequent cyclization into the furan ring and the final esterification into the macrolactone structure. The introduction of hydroxyl groups is primarily achieved through the action of ketoreductase (KR) enzymes within the polyketide synthase (PKS) machinery and subsequent modification reactions.

Isotope labeling experiments have been fundamental in elucidating the origins of the nonactic acid backbone, showing it is assembled from two acetate, one succinate, and one propionate unit. rsc.org These studies confirmed that the oxygen atoms, and by extension the hydroxyl groups, at positions C-6 and C-8 are derived intact from these primary metabolic precursors. rsc.org The biosynthetic pathway involves the reduction of keto groups, which are standard intermediates in polyketide synthesis, to hydroxyl groups. This reduction is catalyzed by ketoreductase enzymes encoded within the biosynthetic gene cluster. oup.comresearchgate.net

More recent research involving the isolation of biosynthetic intermediates has provided a clearer picture of the later steps. mdpi.com A proposed pathway suggests that after the polyketide chain is assembled, a key intermediate contains a ketone at the C-8 position. mdpi.com This ketone undergoes a reductive reaction, converting it to a hydroxyl group, which is a crucial step immediately preceding the formation of the tetrahydrofuran ring of nonactic acid. mdpi.com This cyclization is catalyzed by the enzyme NonS (nonactate synthase), which facilitates an intramolecular Michael-type addition involving the newly formed C-8 hydroxyl group. mdpi.comnih.gov While cytochrome P450 hydroxylases are common in other macrolide biosynthetic pathways for post-PKS modifications, the primary mechanism for hydroxylation in nonactic acid synthesis appears integrated with the core PKS and subsequent maturation steps. nih.gov

Analysis of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for macrotetrolide production is encoded in a dedicated biosynthetic gene cluster (BGC). The analysis of these clusters provides a direct link between the DNA sequence and the chemical structure of the final product.

The biosynthetic gene cluster for nonactin, the prototypical macrotetrolide, has been successfully identified and characterized from Streptomyces griseus DSM40695. nih.gov A contiguous DNA region of 55-kb was cloned, and a 15,559 bp segment containing the core biosynthetic genes was sequenced and analyzed. oup.comnih.gov This cluster is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0000243. secondarymetabolites.org

The nonactin BGC is highly unusual when compared to typical polyketide pathways. It features genes homologous to type II polyketide synthases, which are typically involved in producing aromatic compounds, yet it synthesizes a polyether macrolide. oup.com The cluster contains genes encoding discrete, monofunctional enzymes for ketosynthesis (nonK, nonJ) and ketoreduction, rather than large, modular Type I PKS proteins. oup.comresearchgate.net A key gene within the cluster is nonS, which encodes the nonactate synthase responsible for the final cyclization to form the furan ring of the nonactic acid monomer. nih.gov The cluster also contains the resistance gene nonR, which encodes an esterase that degrades the final product, protecting the producing organism. nih.govacs.org The discovery and annotation of this BGC were pivotal, confirming that the genes for biosynthesis, resistance, and regulation are physically clustered on the chromosome. nih.gov

| Gene | Putative Function | Reference |

|---|---|---|

| nonK | Type II ketoacylsynthase (KAS β) | oup.com |

| nonJ | Type II ketoacylsynthase (KAS α) | oup.com |

| nonS | Nonactate synthase (enoyl-CoA hydratase family); catalyzes furan ring formation | nih.govnih.gov |

| nonR | Resistance protein (esterase); hydrolyzes nonactin | nih.govacs.org |

| ORF5 | Homology to transcriptional regulators (e.g., tetracycline (B611298) repressor) | oup.com |

The expression of biosynthetic gene clusters in Streptomyces is a tightly controlled process, governed by a hierarchy of regulatory elements that respond to developmental and environmental signals. mdpi.com These elements include specific DNA sequences such as promoters and operators, as well as the protein transcription factors that bind to them. nottingham.ac.uk

The nonactin BGC contains genes believed to be involved in its regulation. One open reading frame, ORF5, shows significant homology to transcriptional repressor proteins from the TetR family, which are known to negatively regulate many BGCs. oup.commdpi.com It is hypothesized that this protein acts as a repressor, controlling the expression of the biosynthetic operons. The expression of such pathway-specific regulators is often controlled by global regulators that integrate signals related to nutrient availability and growth phase, ensuring the antibiotic is produced at the appropriate time. mdpi.com

Furthermore, the resistance gene nonR can be considered part of the regulatory network. By degrading excess nonactin, it prevents self-toxicity, which is a form of post-transcriptional control over the active concentration of the antibiotic. acs.org While a detailed analysis of the specific promoter and operator sequences for the nonactin cluster has not been extensively reported, the principles of Streptomyces gene regulation suggest the presence of conserved promoter structures (e.g., -10 and -35 boxes) that are recognized by specific sigma factors to initiate transcription. nottingham.ac.uk The activity of these promoters is then modulated by the binding of pathway-specific activators or repressors, like the putative product of ORF5.

Heterologous expression, the process of transferring a BGC from its native producer into a more tractable host organism, is a powerful strategy for biosynthetic pathway engineering. This approach is used to activate silent BGCs, improve product titers, and facilitate the generation of novel analogues. The nonactin BGC and its components have been subjects of such engineering efforts.

A key success in this area was the heterologous expression of the nonS gene in Streptomyces lividans TK24. nih.gov This experiment confirmed the gene's function as the nonactate synthase, as the engineered host gained the ability to catalyze the cyclization of the nonactic acid precursor. nih.gov

Expressing entire BGCs, which can be over 100 kb in size, presents significant challenges in molecular cloning. However, various systems have been developed to handle these large DNA fragments. For Streptomyces BGCs, common heterologous hosts include genetically well-characterized strains like S. lividans and S. coelicolor. These hosts are chosen for their rapid growth, established genetic tools, and ability to express complex secondary metabolite pathways. The successful expression of a BGC in a heterologous host depends on factors such as codon usage, precursor supply, and the compatibility of the regulatory elements with the host's transcriptional machinery.

Biotransformation and Semisynthetic Approaches to Macrotetrolide Production

Beyond direct fermentation and total synthesis, biotransformation and semisynthetic methods provide alternative routes for producing macrotetrolides and their analogues. These approaches leverage the enzymatic capabilities of microorganisms to modify biosynthetic intermediates or precursors.

Microbial transformation utilizes whole cells or purified enzymes to perform specific chemical modifications on a substrate. A related and powerful technique in natural product synthesis is precursor-directed biosynthesis, where a modified or unnatural precursor is fed to a fermentation culture. nih.govnih.gov The microorganism's native enzymes may then accept this analogue and incorporate it into the final product, leading to the creation of a novel derivative.

This approach has been demonstrated in macrotetrolide-producing organisms. Studies have shown that the composition of the macrotetrolide complex produced by Streptomyces chrysomallus can be intentionally altered by supplementing the culture medium with different organic acid precursors. nih.gov

Feeding Acetate: Increased the ratio of nonactin to its homologue monactin (B1677412).

Feeding Propionate and Succinate: Decreased nonactin synthesis while increasing the production of higher homologues like dinactin (B1670684) and trinactin (B1683658).

This demonstrates that the biosynthetic machinery can utilize different starter or extender units, and that the final product profile can be rationally manipulated. Furthermore, when a furan-based analogue of nonactic acid was administered to S. griseus cultures, it did not get incorporated but instead acted as a selective inhibitor of the final assembly step, highlighting the potential for using intermediates to probe and control the biosynthetic pathway. nih.gov This ability of the cell's enzymatic machinery to process supplied intermediates is the basis for generating novel macrotetrolide analogues through biotransformation.

| Organism | Precursor Fed | Observed Outcome | Reference |

|---|---|---|---|

| Streptomyces chrysomallus | Acetic acid | Increased nonactin/monactin ratio | nih.gov |

| Streptomyces chrysomallus | Propionic acid | Decreased nonactin; increased higher homologues | nih.gov |

| Streptomyces chrysomallus | Succinic acid | Decreased nonactin; increased higher homologues | nih.gov |

| S. griseus (mutant or wild-type) | Nonactic acid | Efficient incorporation into nonactin | nih.gov |

Fermentative Production Enhancement Strategies

The fermentative production of macrotetrolide alpha, a complex secondary metabolite from Streptomyces griseus, is often limited by factors inherent to microbial fermentation processes. To overcome these limitations and improve yields, various strategies have been explored, primarily focusing on process optimization and the manipulation of culture conditions. Research in this area, particularly on the closely related macrotetrolide nonactin, provides valuable insights into potential enhancement strategies for this compound.

One of the key approaches to enhancing macrotetrolide production is the optimization of the fermentation medium and culture conditions. The composition of the growth medium, including carbon and nitrogen sources, phosphate (B84403) concentration, and trace elements, plays a critical role in directing the metabolic flux towards the biosynthesis of secondary metabolites. For Streptomyces species, it is known that specific amino acids can influence the production of secondary metabolites. While specific studies on this compound are limited, research on other Streptomyces products has shown that the addition of precursors to the fermentation broth can significantly increase yields. For instance, in the production of apigenin (B1666066) by a recombinant Streptomyces albus strain, the supplementation of L-tyrosine led to a notable increase in production. This principle of precursor supplementation could potentially be applied to this compound production by identifying and adding its specific biosynthetic precursors to the culture medium.

Another effective strategy involves the in-situ removal of the product from the fermentation broth. Macrotetrolides, like many antibiotics, can exhibit feedback inhibition, where the accumulation of the product in the medium slows down its further biosynthesis. To counteract this, adsorbent resins can be added to the culture. A study on nonactin production by Streptomyces griseus demonstrated the efficacy of this approach. The addition of Diaion HP-20 and Amberlite XAD-16 resins to the fermentation medium resulted in a significant increase in the isolated yield of nonactin, reaching up to 80 mg·L⁻¹. researchgate.netnih.gov This method works by sequestering the produced macrotetrolide, thereby reducing its concentration in the immediate environment of the microbial cells and alleviating feedback inhibition.

Fed-batch cultivation is another advanced fermentation strategy that can be employed to enhance production. nih.gov Unlike batch fermentation where all nutrients are provided at the beginning, fed-batch strategies involve the controlled addition of nutrients during the fermentation process. This allows for greater control over the growth of the microorganism and the production phase of the secondary metabolite. By maintaining optimal concentrations of key nutrients and avoiding the accumulation of inhibitory byproducts, fed-batch culture can lead to higher cell densities and prolonged production periods, ultimately resulting in increased yields of the desired compound. While specific fed-batch protocols for this compound have not been detailed in the available literature, this remains a promising area for future research to improve the efficiency of its fermentative production.

The optimization of physical parameters such as temperature, pH, aeration, and agitation speed is also crucial for maximizing the production of secondary metabolites in Streptomyces. mdpi.com These parameters directly influence the metabolic activity and growth characteristics of the microorganism. For example, maintaining an optimal dissolved oxygen concentration is critical for the aerobic metabolism of Streptomyces griseus and, consequently, for the biosynthesis of macrotetrolides.

The following table summarizes the potential strategies for enhancing the fermentative production of this compound, drawing on findings from related compounds produced by Streptomyces.

| Strategy | Description | Potential Impact on this compound Production | Supporting Evidence/Rationale |

| Medium Optimization | Adjusting the concentration and type of carbon, nitrogen, and other essential nutrients. | Can significantly increase yield by providing the necessary building blocks and cofactors for biosynthesis. | General principle in fermentation; shown to be effective for other Streptomyces products. mdpi.com |

| Precursor Supplementation | Adding biosynthetic precursors of this compound to the fermentation broth. | May directly increase the rate of biosynthesis by overcoming potential bottlenecks in the precursor supply pathway. | Successful application in the production of other secondary metabolites like apigenin in Streptomyces. mdpi.com |

| In-situ Product Removal | Addition of adsorbent resins (e.g., Diaion HP-20, Amberlite XAD-16) to the culture medium. | Can alleviate feedback inhibition, leading to a substantial increase in the final product yield. | Demonstrated to increase nonactin yield to 80 mg·L⁻¹ in S. griseus. researchgate.netnih.gov |

| Fed-Batch Cultivation | Controlled feeding of nutrients throughout the fermentation process. | Allows for higher cell densities and a prolonged production phase, potentially leading to higher overall yields. | A common strategy for enhancing the production of various biopharmaceuticals. nih.gov |

| Process Parameter Optimization | Fine-tuning of physical parameters like temperature, pH, aeration, and agitation. | Ensures optimal growth and metabolic activity of Streptomyces griseus for this compound production. | Fundamental for all fermentation processes to maximize productivity. mdpi.com |

Further research focusing specifically on the fermentative production of this compound is necessary to develop and refine these strategies for industrial-scale applications.

Chemical Synthesis and Analog Design of Macrotetrolide Alpha

Total Synthesis of Macrotetrolide Alpha

The total synthesis of this compound is a multistep process that involves the preparation of the monomeric units, stereochemical control, and macrocyclization to form the final tetrameric structure. researchgate.netnih.gov

The synthesis of the constituent monomers, (+)- and (−)-bishomononactic acid, is a critical first step. An enantioselective approach is necessary to obtain the specific stereoisomers required for the final macrotetrolide structure. wikipedia.org A common strategy begins with the synthesis of racemic methyl bishomononactate. researchgate.nettandfonline.com A key reaction in forming the core tetrahydrofuran (B95107) ring of the monomer is a cis-selective iodoetherification. researchgate.nettandfonline.comresearchgate.net This reaction establishes the desired relative stereochemistry of the substituents on the furan (B31954) ring. researchgate.net The synthesis of (±)-methyl bishomononactate has been achieved in six steps. tandfonline.com Following the creation of the racemic mixture, the individual enantiomers are separated. researchgate.netnih.gov

Achieving the correct stereochemistry is paramount in the synthesis of this compound. A crucial technique employed for this is the optical resolution of the racemic bishomononactic acid. researchgate.netnih.govtandfonline.com This is accomplished by derivatizing the racemic acid with a chiral resolving agent, specifically (S)-O-acetylmandelic acid. researchgate.netnih.gov This reaction creates a mixture of diastereomeric esters, the (S)-O-acetylmandelates. researchgate.netnih.gov

These diastereomers possess different physical properties, which allows for their separation using standard chromatographic techniques. wikipedia.org Once separated, the chiral auxiliary is cleaved, yielding the pure (+)- and (−)-enantiomers of bishomononactic acid. researchgate.netnih.gov The absolute structure of the resolved monomers has been confirmed by X-ray crystallographic analysis. researchgate.net

The final key stage in the total synthesis is the assembly of the four monomeric units into the 32-membered macrocycle. researchgate.netnih.gov The assembly of the monomers into the linear precursor for this compound can be achieved in seven steps. nih.govtandfonline.com The subsequent macrocyclization, or macrolactonization, is a challenging step due to the entropic disadvantage of forming a large ring. univ-amu.fr

The Corey-Mukaiyama-Gerlach method is a frequently utilized strategy for this transformation. researchgate.netresearchgate.netcapes.gov.brresearchgate.net This method involves the "double activation" of a hydroxy acid precursor. univ-amu.fr The reaction typically uses a reagent like 1-methyl-2-chloropyridinium iodide, introduced by Mukaiyama, to activate the carboxylate group. acs.org A modification by Gerlach, which is widely used, incorporates silver salts (e.g., AgOTf) to facilitate the reaction, sometimes allowing it to proceed at room temperature. univ-amu.fracs.org This method has proven effective in the synthesis of this compound and other complex macrolides like nonactin (B1679836). researchgate.netjst.go.jpacs.org

Design and Synthesis of Novel Macrotetrolide Analogs

The development of novel macrotetrolide analogs is guided by the desire to explore and improve upon the biological activities of the natural compounds. jst.go.jpnih.gov

Structure-activity relationship (SAR) studies are fundamental to the rational design of new analogs. jst.go.jpnih.gov For the polynactin family, it has been observed that the antimicrobial and antifungal activities tend to increase with a greater number of ethyl substituents on the monomeric units. okayama-u.ac.jp This suggests that tetranactin (B7886780) and other related macrotetrolides could exhibit potent biological activities. okayama-u.ac.jp

Based on these SAR insights, analogs with modified side chains have been designed to probe the effects of steric bulk and electronic properties on activity. jst.go.jpnih.govresearchgate.net this compound itself was designed based on these principles, incorporating bulky isopropyl groups in place of the ethyl groups found in natural polynactins. jst.go.jpnih.govresearchgate.net Another example is macrotetrolide beta, which features trifluoromethyl (CF3) groups. jst.go.jpresearchgate.net The goal of these designs is to potentially enhance biological activity or alter selectivity. jst.go.jpnih.govresearchgate.net

Table 1: Designed Macrotetrolide Analogs and Side Chain Modifications

| Analog Name | Side Chain Group | Rationale |

|---|---|---|

| This compound | Isopropyl (i-Pr) | Introduction of a bulky group. jst.go.jpresearchgate.net |

The synthesis of novel analogs requires adaptable synthetic routes. The strategies developed for this compound can be applied to create other derivatives with different side chains. jst.go.jp The key reactions, such as the cis-selective iodoetherification and the Corey-Mukaiyama-Gerlach macrolactonization, provide a robust framework for accessing these new structures. jst.go.jpresearchgate.net

The synthetic feasibility of introducing various side chains is a key consideration. For instance, the synthesis of this compound, with its isopropyl side chains, demonstrates that bulkier groups can be successfully incorporated into the macrotetrolide scaffold. jst.go.jpresearchgate.net Similarly, the synthesis of macrotetrolide beta shows the viability of incorporating electronically modified side chains. jst.go.jp Researchers have also explored methods to introduce hydrophobic side chains into nonactin model compounds to improve properties for specific applications. researchgate.net The total synthesis of a novel isobutyl nonactin analog has also been achieved, further expanding the library of synthetic macrotetrolides. researchgate.net These synthetic efforts are crucial for generating a diverse range of analogs for comprehensive SAR studies. jst.go.jpnih.gov

Chemical Derivatization of Natural Macrotetrolides

Chemical derivatization of natural products is a powerful strategy to enhance their pharmacological properties, improve stability, or create analogs for SAR studies. researchgate.net This approach involves chemically modifying the structure of a naturally occurring compound to produce semi-synthetic derivatives. researchgate.net For natural macrotetrolides, which serve as the parent structures for this compound, derivatization can be employed to introduce a variety of functional groups.

The primary goal of derivatizing natural macrotetrolides is often to improve features such as their physical-chemical properties, pharmacokinetics, and pharmacodynamics. researchgate.net For example, introducing hydrophobic side-chains to the macrotetrolide backbone can alter its solubility and membrane permeability. Methods have been developed to introduce such modifications to model compounds of nonactic acid. researchgate.net One approach involves the alkylation of enolates generated from thione esters of nonactic acid model compounds. researchgate.net This method has been shown to be effective in maintaining the desired cis configuration of the substituents on the tetrahydrofuran ring. researchgate.net

Mechanisms of Biological Action: Molecular and Cellular Insights

Ionophore Function and Cation Selectivity

At the core of macrotetrolide alpha's biological action is its function as an ionophore, a lipid-soluble molecule that binds to ions and facilitates their transport across hydrophobic membranes.

This compound, also known as Nonactin (B1679836), is a well-established ionophore with a pronounced selectivity for monovalent cations, particularly potassium (K+) and ammonium (B1175870) (NH4+) ions. medchemexpress.comresearchgate.netnih.gov Its structure, featuring a flexible ring of alternating ester and ether linkages, allows it to effectively capture and transport these ions across lipid bilayers, such as the cell membrane and mitochondrial membranes. researchgate.netnih.gov The antibiotic activity of this compound is directly linked to its capacity to transport K+ ions. researchgate.net This selective transport disrupts the natural ion gradients that are essential for numerous cellular processes. nih.govwikipedia.org The ability of this compound and its analogs to transport monovalent cations has been demonstrated in studies involving movement between aqueous phases separated by an organic layer, mimicking a biological membrane. nih.govacs.org The selectivity for ammonium ions has also led to its use in the development of ammonia-selective electrodes. nih.govresearchgate.net

The selectivity of this compound for different cations has been a subject of detailed investigation. The order of selectivity for trinactin (B1683658), a related macrotetrolide, was determined to be NH4+ > K+ > Rb+ > Cs+. acs.org This preference is crucial to its biological impact, as the disruption of K+ and NH4+ gradients can have profound effects on cell physiology.

Table 1: Cation Selectivity of Macrotetrolide Ionophores

| Ionophore | Cation Selectivity Order | Reference |

| Trinactin | NH4+ > K+ > Rb+ > Cs+ | acs.org |

The selective binding of a cation by this compound is accompanied by a significant conformational change in the ionophore's structure. In its unbound state, this compound possesses a relatively flat and unfolded geometry. researchgate.net Upon encountering a suitable cation, the macrocycle wraps around the ion, creating a cage-like or "tennis-ball-seam" conformation. researchgate.netnih.gov In this complex, the cation is coordinated by multiple oxygen atoms from the carbonyl and tetrahydrofuran (B95107) ring groups of the macrotetrolide backbone. researchgate.netembrapa.br This encapsulation effectively shields the cation's charge, allowing the entire complex to diffuse across the hydrophobic interior of the biological membrane. nih.gov Crystallography and computational studies have revealed that the symmetry and specific conformation of the complex can vary depending on the size of the bound cation. researchgate.net For instance, early crystallographic studies indicated that the most stable conformer of the complex changes from a C2 symmetry for Na+ to an S4 symmetry for K+ and Cs+. researchgate.net

By transporting cations across membranes, this compound disrupts the carefully maintained ion homeostasis of the cell. unipd.it The dissipation of ion gradients, particularly the K+ gradient, directly impacts the cellular membrane potential, which is the electrical potential difference across the cell membrane. nih.govresearchgate.net The membrane potential is crucial for a multitude of cellular functions, including signaling, nutrient uptake, and maintaining cell volume. wikipedia.orgmdpi.com A sustained disruption of this potential can lead to a cascade of detrimental effects. For example, changes in membrane potential have been shown to influence cell growth, proliferation, and even cell death. nih.gov The influx and efflux of ions mediated by this compound can lead to depolarization of the cell membrane, altering the activity of voltage-gated ion channels and disrupting downstream signaling pathways. researchgate.netnih.gov

Mitochondrial Targeting and Energetic Perturbations

Mitochondria, with their critical role in cellular energy production, are a primary target of this compound's ionophoretic activity.

The disruption of ion gradients across the inner mitochondrial membrane by this compound directly affects the function of F0F1-ATP synthase, also known as mitochondrial ATPase. nih.gov This enzyme complex is responsible for synthesizing ATP, the cell's primary energy currency, by utilizing the proton motive force generated by the electron transport chain. The influx of cations like K+ into the mitochondrial matrix can dissipate the membrane potential component of the proton motive force, thereby affecting the rate of ATP synthesis. researchgate.net Under certain conditions, when the proton motive force is compromised, ATP synthase can operate in reverse, hydrolyzing ATP. embopress.org The activity of ATP synthase is a tightly regulated process, and its modulation by ionophores like this compound can have significant consequences for cellular energy levels. nih.govebi.ac.uk

This compound is recognized as a mitochondrial uncoupler. medchemexpress.comarctomsci.com Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis. vt.edu By transporting protons (or in this case, creating a charge imbalance that collapses the membrane potential), they provide an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. vt.edu This leads to an increase in the rate of oxygen consumption by the electron transport chain as it attempts to re-establish the proton gradient, but without the concurrent production of ATP. vt.edu This uncoupling of oxidative phosphorylation leads to a decrease in the efficiency of energy production and the dissipation of energy as heat. This effect underlies many of the cytotoxic properties of this compound.

Impact on Mitochondrial Dynamics and Metabolism

Mitochondrial dynamics are crucial for cellular homeostasis. nih.gov Fission allows for the removal of damaged mitochondria, while fusion enables the mixing of mitochondrial contents. nih.gov An imbalance in these processes can lead to mitochondrial dysfunction, characterized by decreased ATP production, increased reactive oxygen species (ROS) generation, and altered mitochondrial membrane potential. nih.govfrontiersin.org For instance, the inhibition of mitochondrial fission can lead to an accumulation of dysfunctional, elongated mitochondria. dovepress.commdpi.com This has been observed to increase mitochondrial mass, ROS generation, and mitochondrial superoxide (B77818) production, which negatively impacts mitochondrial metabolism. dovepress.com

Alterations in mitochondrial metabolism, such as a shift from oxidative phosphorylation (OXPHOS) to glycolysis, are also associated with cellular stress and aging. nih.govmdpi.com This metabolic shift can be a compensatory mechanism to regulate membrane potential depolarization. mdpi.com The accumulation of ROS due to mitochondrial dysfunction can cause oxidative damage to cellular components, contributing to cellular senescence. nih.govmdpi.com

Interactions with Specific Cellular Components and Pathways

P-glycoprotein (P-gp) is a transmembrane protein that functions as an ATP-dependent efflux pump, actively removing a wide variety of substances from cells, including many chemotherapeutic drugs. scirp.orgmdpi.complos.org The overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of anticancer agents, thereby diminishing their effectiveness. scirp.orgmdpi.commdpi.com

Strategies to overcome P-gp-mediated resistance often involve the use of P-gp inhibitors. scirp.org These inhibitors can work through various mechanisms, such as directly blocking the drug-binding site on P-gp, interfering with the ATP hydrolysis that powers the pump, or altering the integrity of the cell membrane. scirp.org Some macrotetrolide derivatives have shown the ability to overcome drug resistance, suggesting a potential interaction with efflux pumps like P-gp. aacrjournals.org For example, the macrotetrolide derivative MFTZ-1 has demonstrated significant cytotoxicity in multidrug-resistant cell lines with a low resistance factor. aacrjournals.org This suggests that it may either not be a substrate for P-gp or that it interferes with P-gp function. aacrjournals.org

The activity of P-gp is also influenced by the intracellular pH (pHi). oncotarget.com Some studies have shown that inhibiting other membrane proteins, such as carbonic anhydrase XII (CAXII), can lower the pHi, which in turn reduces P-gp activity and increases the intracellular retention of chemotherapeutic drugs. oncotarget.com

| Compound/Strategy | Mechanism of Action | Effect on P-gp | Reference |

|---|---|---|---|

| P-gp Inhibitors | Directly block drug binding, interfere with ATP hydrolysis, or alter membrane integrity. | Inhibit efflux activity, increasing intracellular drug concentration. | scirp.org |

| MFTZ-1 (Macrotetrolide derivative) | Demonstrates cytotoxicity in MDR cell lines. | May not be a P-gp substrate or may interfere with its function. | aacrjournals.org |

| Carbonic Anhydrase XII (CAXII) Inhibitors | Lower intracellular pH. | Indirectly impair P-gp activity. | oncotarget.com |

Macrotetrolides can influence immune responses by modulating the function of T-cells. For instance, the macrotetrolide tetranactin (B7886780) has been shown to inhibit the proliferation of cytotoxic T-lymphocytes (CTLs), although the precise mechanism was not fully elucidated in early studies. nih.gov The activation and proliferation of T-cells are critical for immune surveillance and response. nih.gov

The modulation of T-cell function can occur through various signaling pathways. The activation of CD4+ T-cells, for example, involves a cascade of events leading to the expression of activation markers, cellular proliferation, and the production of cytokines. mdpi.com Cytokines are signaling proteins that play a crucial role in regulating immune responses. nih.gov Some antibiotics have been reported to downregulate pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. nih.gov Nicotinamide, for instance, has been shown to reduce the production of pro-inflammatory cytokines in activated CD4+ T-cells by downregulating genes in the cytokine pathway. mdpi.com

The inhibition of T-cell proliferation can be achieved by interfering with key signaling molecules. For example, cyclosporine A inhibits the production of IL-2 and the expression of its receptor on CTLs by blocking the nuclear factor of activated T-cells (NFAT). nih.gov

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. wikipedia.orgmpg.de These structures are involved in various important biological processes, including the regulation of gene expression, translation, and the maintenance of telomere integrity. wikipedia.orgmdpi.comnih.gov G4 structures can be formed from one, two, or four separate strands of nucleic acids. wikipedia.org

The formation and stability of G4s can be influenced by the binding of specific molecules, including small molecules and proteins. wikipedia.orgnih.gov Some ligands can stabilize G4 structures, while others can lead to their unfolding. mdpi.com The ability of a molecule to interact with G4s depends on its structural features. For example, planar aromatic structures can stack effectively with the external G-quartets of a G4. mdpi.com

Proteins that bind to G4s can have various effects on cellular processes. For instance, some transcription factors can bind to G4s in gene promoters to either enhance or suppress gene transcription. nih.gov Nucleolin, a multifunctional protein, is known to interact with the G4 structure in the c-myc promoter, stabilizing it and reducing the promoter's activity. mpg.de The interaction of macrotetrolides with G-quadruplexes is an area of ongoing research.

| G4-Binding Molecule | Interaction | Biological Effect | Reference |

|---|---|---|---|

| Cationic porphyrins (e.g., TMPyP4) | Binds and stabilizes G4 structures. | Can influence processes regulated by G4s. | mdpi.com |

| Nucleolin | Binds and stabilizes the G4 in the c-myc promoter. | Reduces promoter activity. | mpg.de |

| Fragile X mental retardation protein (FMRP) | Binds to and stabilizes G4 structures in mRNA. | Inhibits ribosome elongation and controls the timing of transcript expression. | wikipedia.org |

DNA topoisomerase II (Topo II) is an essential enzyme that plays a critical role in managing DNA topology during processes like DNA replication, transcription, and chromosome segregation. aacrjournals.orgnih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. researchgate.netresearchgate.net Because of its vital role in cell proliferation, Topo II is a key target for anticancer drugs. mdpi.commdpi.com

Topo II inhibitors are broadly classified into two categories: Topo II poisons and catalytic inhibitors. nih.govresearchgate.net Topo II poisons, such as etoposide (B1684455) and doxorubicin, stabilize the transient complex formed between Topo II and DNA, leading to an accumulation of DNA double-strand breaks and ultimately cell death. aacrjournals.orgnih.govplos.org Catalytic inhibitors, on the other hand, prevent the enzyme from carrying out its function without trapping the DNA-enzyme complex, for example by blocking the ATP-binding site. nih.govresearchgate.net

A macrotetrolide derivative, MFTZ-1, has been identified as a novel Topo II poison. aacrjournals.org It induces DNA double-strand breaks and triggers mitochondria-dependent apoptosis in human leukemia cells. aacrjournals.org MFTZ-1 functions as a nonintercalative Topo II poison by binding to the ATPase domain of the enzyme, thereby inhibiting its decatenation and relaxation activities. aacrjournals.org The ability of MFTZ-1 to stabilize the Topo II-DNA covalent complex is comparable to that of the well-known Topo II poison, etoposide. aacrjournals.org

| Inhibitor | Class | Mechanism of Action | Reference |

|---|---|---|---|

| MFTZ-1 | Topo II poison | Binds to the ATPase domain of Topo II, stabilizing the Topo II-DNA covalent complex and inducing DNA double-strand breaks. | aacrjournals.org |

| Etoposide | Topo II poison | Stabilizes the Topo II-DNA cleavage complex. | aacrjournals.orgmdpi.com |

| Doxorubicin | Topo II poison | Intercalates into DNA and inhibits Topo II progression. | researchgate.netmdpi.com |

Macrotetrolides are known for their ionophoric properties, meaning they can bind and transport ions across biological membranes. researchgate.netslideshare.net This ability to disrupt ion gradients is central to their biological activity, including their antifungal effects. researchgate.netnih.gov By transporting metal ions across cell membranes, these compounds can disrupt the ion balance in fungal cells, leading to an exhaustion of their energy and ultimately cell death. slideshare.net

The antifungal mode of action of macrotetrolides is linked to their ability to interfere with ion transport, particularly potassium ions. researchgate.netnih.gov For example, the selective activity of macrotetrolides against Saccharomyces cerevisiae grown in galactose suggests that potassium ion transport plays a pivotal role in their antifungal mechanism. researchgate.netnih.gov The disruption of ion homeostasis can have widespread effects on cellular processes. For instance, some antifungal agents cause leakage of potassium ions and protons, leading to an influx of protons down their concentration gradient. asm.org

While macrotetrolides are effective against a range of fungal pathogens, including various Candida and Cryptococcus species, their efficacy can be limited against some resistant strains. researchgate.netnih.gov

Pre Clinical Biological Activities and Potential Applications

Antimicrobial Research

The antimicrobial properties of macrotetrolides, the class of compounds to which Macrotetrolide alpha belongs, have been investigated against a range of microorganisms, including bacteria and fungi.

Research indicates that macrotetrolide antibiotics exhibit activity against Gram-positive bacteria. scispace.com For instance, the macrotetrolide nonactin (B1679836) has been shown to have bacteriostatic activity against Staphylococcus aureus. scispace.com While the broader class of macrotetrolides is recognized for its antibacterial properties, specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide spectrum of Gram-positive bacteria are not extensively detailed in the reviewed literature. The primary mechanism of action for macrotetrolides involves acting as ionophores, which disrupt the ion gradients across bacterial cell membranes.

Macrotetrolides have demonstrated significant antifungal activity against a variety of pathogenic fungi. nih.gov Studies have shown that compounds like monactin (B1677412), dinactin (B1670684), and trinactin (B1683658) are effective against multiple species of Candida and Cryptococcus. nih.gov Their efficacy is comparable to established antifungal drugs like fluconazole (B54011) and amphotericin B in some cases. nih.gov For example, against wild-type Candida albicans, dinactin and trinactin have shown MIC values in the range of 1.56–6.25 µg/ml and 1.56–3.13 µg/ml, respectively. nih.gov

These compounds have also shown efficacy against fluconazole-resistant C. albicans and intrinsically resistant species like Candida krusei. nih.gov Furthermore, activity has been noted against the major agents of fungal meningitis, Cryptococcus neoformans and Cryptococcus gattii. nih.gov In an animal model, macrotetrolides were also found to be active against C. albicans biofilms. scholars.direct

Table 1: In Vitro Antifungal Activity of Various Macrotetrolides Against Pathogenic Fungi MIC values are presented in µg/mL. Data is representative of multiple isolates and experiments.

Source: Adapted from Tebbets et al., 2012. nih.gov

Biofilms, structured communities of microorganisms, are known for their increased resistance to antimicrobial treatments. uobasrah.edu.iq Macrotetrolides have shown promising activity against fungal biofilms. Specifically, monactin, dinactin, and trinactin have demonstrated anti-biofilm capabilities in vitro against strains of Candida albicans. scholars.direct Furthermore, dinactin has also been shown to have in vivo anti-biofilm effects in a rat catheter infection model. scholars.direct The formation of biofilms by Candida species represents a significant clinical challenge due to their heightened resistance to antifungal drugs and host immune defenses. mdpi.com

Antiparasitic and Acaricidal Research

Beyond their antimicrobial effects, macrotetrolides have been evaluated for their efficacy against various parasites, including insects and mites. scispace.com

Macrotetrolide antibiotics have been recognized for their insecticidal properties against various agricultural pests. scispace.comfrontiersin.org Research has shown that these compounds can be effective against damaging insects such as Spodoptera litura (tobacco cutworm) and Helicoverpa armigera (cotton bollworm). frontiersin.org The mechanism of their insecticidal action is often linked to their ionophoric properties, disrupting essential physiological processes in the target pests. While the general class of macrotetrolides shows promise as biopesticides, specific lethal concentration (LC50) data for this compound against a broad range of agricultural pests is not extensively documented in the available literature.

Table 2: Examples of Agricultural Pests Investigated for Susceptibility to Natural Compounds

Macrotetrolides have established acaricidal (miticidal) effects. scispace.com The related compound, polynactin, which is produced by Streptomyces species, was historically used as an acaricide. acgpubs.org These compounds are effective against problematic mites such as the two-spotted spider mite, Tetranychus urticae, a significant pest in agriculture. researchgate.netnih.gov

The mechanism of action for many acaricides involves targeting the nervous system of the mites. nih.gov For example, some natural and synthetic acaricides act on the GABA (gamma-aminobutyric acid) receptor-gated chloride channels, leading to paralysis and death of the mite. nih.gov While the precise molecular target of this compound as an acaricide is a subject for detailed investigation, its ionophoric nature suggests it may disrupt nerve function by altering ion balance within the mite's cells.

Inhibition of Zoosporogenesis and Motility in Peronosporomycetes

Macrotetrolide antibiotics, a class of compounds that includes this compound, have demonstrated significant inhibitory effects against the asexual life stages of Peronosporomycetes, a group of destructive plant pathogens. nih.gov The release and motility of zoospores are critical for the disease cycle of these fungus-like organisms. frontiersin.org Disruption of these processes can prevent infection. nih.gov

Research has shown that macrotetrolides, such as nonactin, monactin, dinactin, and trinactin, impair the motility of and cause subsequent lysis of zoospores from various Peronosporomycetes, including Plasmopara viticola, Phytophthora capsici, and Aphanomyces cochlioides. nih.gov This indicates a non-specific biological effect of these compounds towards this class of pathogens. nih.gov Among the tested macrotetrolides, dinactin was found to be the most active against P. viticola zoospores. nih.gov

The mechanism behind this activity is likely linked to the known function of macrotetrolides as enhancers of mitochondrial ATPase activity. nih.gov This enhanced activity leads to the hydrolysis of ATP, which is essential for zoosporogenesis and motility. nih.gov Furthermore, these compounds have been observed to suppress the release of zoospores from the sporangia of P. viticola in a dose-dependent manner. nih.govfrontiersin.org

Interactive Table: Inhibitory Activity of Macrotetrolides on Peronosporomycetes

| Compound | Target Organism | Observed Effect |

| Macrotetrolides (general) | Plasmopara viticola | Impaired zoospore motility and subsequent lysis. nih.gov |

| Phytophthora capsici | Impaired zoospore motility. nih.gov | |

| Aphanomyces cochlioides | Impaired zoospore motility. nih.gov | |

| Dinactin | Plasmopara viticola | Most active in impairing zoospore motility. nih.gov |

| Phytophthora capsici | Inhibitory activity against zoospores. frontiersin.org | |

| Trinactin | Phytophthora capsici | Inhibitory activity against zoospores. frontiersin.org |

Immunomodulatory Investigations

Macrotetrolide antibiotics have been investigated for their immunomodulatory properties, specifically their ability to inhibit T-cell proliferation and the production of cytokines. atsjournals.org One member of this family, dinactin, has been shown to be a potent inhibitor of in vitro T-cell proliferation and cytokine production. atsjournals.org It inhibits T-cell proliferation induced by various stimuli with a similar dose-response. atsjournals.org

Unlike some other immunosuppressants like cyclosporin (B1163) A (CSA), the inhibitory effects of dinactin on T-cells are not reversed by the addition of exogenous interleukin-2 (B1167480) (IL-2). atsjournals.org This suggests that dinactin may block a fundamental step common to multiple pathways of T-cell growth induction. atsjournals.org The mechanism of action for dinactin appears to be post-transcriptional, as it inhibits cytokine production without affecting the steady-state messenger RNA (mRNA) levels. atsjournals.org Specifically, dinactin has been shown to inhibit the production of IL-4, IL-5, interferon-γ, and IL-2. atsjournals.org

While natural macrotetrolides like dinactin and tetranactin (B7886780) exhibit immunosuppressive activities, synthetic analogs may have different properties. atsjournals.orgresearchgate.net For instance, a designed analog of polynactin, Macrotetrolide α, which is composed of (+)- and (−)-bishomononactic acids, was synthesized and tested for its immunosuppressive activity. researchgate.net Contrary to the natural polynactin congeners, Macrotetrolide α showed no immunosuppressive activity. researchgate.net

This highlights the importance of specific structural features for the immunosuppressive effects of macrotetrolides. Other macrolides, such as oligomycin (B223565) F, which is a homolog of oligomycin A, have also been noted for their immunosuppressive properties. plos.orgplos.org

Interactive Table: Immunomodulatory Activity of Macrotetrolides and Analogs

| Compound | Activity | Key Findings |

| Dinactin | Immunosuppressive | Potently inhibits T-cell proliferation and cytokine production (IL-2, IL-4, IL-5, IFN-γ) via a post-transcriptional mechanism. atsjournals.org |

| Tetranactin | Immunosuppressive | Known to inhibit T-cell proliferation. atsjournals.org |

| Macrotetrolide α | No Immunosuppressive Activity | A designed analog that lacks the immunosuppressive effects of natural polynactins. researchgate.net |

| Oligomycin F | Immunosuppressive | Identified as an immunosuppressive homolog of oligomycin A. plos.orgplos.org |

Antitumor Research (Pre-clinical Models)

Macrotetrolides have been investigated for their potential as antitumor agents, with a focus on their ability to induce apoptosis, or programmed cell death, in cancer cells. semanticscholar.org Apoptosis can be initiated through two main pathways: the intrinsic pathway, often triggered by cellular stress, and the extrinsic pathway, activated by external signals. bio-rad-antibodies.comfrontiersin.org

The macrotetrolide antibiotic nonactin has been shown to induce caspase-dependent apoptosis in certain colon tumor cell lines. semanticscholar.org Caspases are a family of proteases that play a crucial role in executing the apoptotic process. frontiersin.org The induction of apoptosis is a key mechanism for many anti-cancer therapies. mdpi.com

A significant area of research is the selective targeting of cancer cells with specific genetic alterations. The Wnt/β-catenin signaling pathway is frequently deregulated in various cancers. plos.org Mutations in β-catenin can lead to its accumulation and the activation of downstream target genes involved in cell proliferation. plos.orgmdpi.com

Nonactin has demonstrated selective cytotoxicity towards colon tumor cell lines with mutated (active) β-catenin, such as HCT 116, LS174T, and SW48 cells. semanticscholar.org This selective effect is achieved by inhibiting the glycolytic pathway and promoting the expression of mitochondrial uncouplers, which leads to a loss of mitochondrial membrane potential and subsequent apoptosis. semanticscholar.org In a xenograft model using the β-catenin-mutant HCT 116 cell line, nonactin treatment resulted in significant tumor regression. semanticscholar.org This suggests that targeting the metabolic vulnerabilities of cancer cells with specific mutations, such as those in β-catenin, could be a promising therapeutic strategy.

Interactive Table: Antitumor Activity of Nonactin

| Cancer Cell Line | Phenotype | Effect of Nonactin |

| HCT 116 | Colon tumor, β-catenin mutant | Induction of caspase-dependent apoptosis. semanticscholar.org |

| LS174T | Colon tumor, β-catenin mutant | Induction of caspase-dependent apoptosis. semanticscholar.org |

| SW48 | Colon tumor, β-catenin mutant | Induction of caspase-dependent apoptosis. semanticscholar.org |

Effects on Cancer Cell Proliferation and Viability (in vitro)

Currently, there is no published scientific literature available that details the in vitro effects of this compound on the proliferation and viability of cancer cells. Therefore, no research findings or data tables can be provided for this section.

Structure Activity Relationship Sar Studies of Macrotetrolide Alpha and Analogs

Correlation Between Macrocyclic Ring Architecture and Biological Activity

The biological function of macrotetrolides, including Macrotetrolide alpha, is intrinsically linked to their unique macrocyclic structure. nih.govresearchgate.net This 32-membered ring, composed of 24 carbon and 8 oxygen atoms, forms a flexible architecture that is crucial for its primary mechanism of action as an ionophore. nih.govresearchgate.net The macrocycle's ability to selectively bind and transport cations across biological membranes is the foundation of its antibiotic effects. researchgate.netnih.gov

The conformation of the macrocyclic ring is highly dynamic, adopting a flattened, doughnut-like shape in the absence of a cation. nih.gov Upon binding an ion, the ring undergoes a significant conformational change, folding around the cation to create a more spherical, cage-like complex. nih.gov In this complex, the cation is coordinated by the carbonyl and tetrahydrofuran (B95107) oxygen atoms of the macrocycle. wikipedia.org This encapsulation shields the ion's charge, allowing the complex to diffuse across the lipid bilayers of cell membranes, thereby disrupting the ionic equilibrium essential for cellular function. nih.gov The integrity of this macrocyclic scaffold is paramount; any disruption to the ring structure would lead to a loss of its ion-binding and transport capabilities, and consequently, its biological activity.

Influence of Substituent Identity and Position on Ion Selectivity and Efficacy

The substituents on the macrocyclic backbone of polynactins play a significant role in modulating their biological potency. okayama-u.ac.jpnih.gov In the natural series of polynactins (nonactin, monactin (B1677412), dinactin (B1670684), and trinactin), the antimicrobial and antifungal activities have been observed to increase with the number of ethyl substituents replacing the methyl groups on the nonactic acid monomers. okayama-u.ac.jp This trend suggests that larger, more lipophilic side chains enhance the ionophoric and biological properties of the molecule.

This compound was designed based on this principle, incorporating four isopropyl groups, which are bulkier than the methyl or ethyl groups of its natural congeners. okayama-u.ac.jp This modification was intended to potentially enhance its biological activity. okayama-u.ac.jp While specific quantitative data on the ion selectivity of this compound is not extensively detailed in the reviewed literature, the general selectivity pattern for macrotetrolides is well-established, with a high affinity for ammonium (B1175870) (NH₄⁺) and potassium (K⁺) ions. wikipedia.orgfrontiersin.org

A significant finding in the biological evaluation of this compound is its lack of immunosuppressive activity, which contrasts with some of the natural polynactins like tetranactin (B7886780). researchgate.netresearchgate.net This suggests that while the bulky isopropyl substituents may influence its ionophoric properties, they also lead to a divergence in its broader biological profile.

Table 1: Comparative Biological Activity Profile of Polynactin Analogs

| Compound | Substituents | Relative Antimicrobial/Antifungal Potency | Immunosuppressive Activity |

|---|---|---|---|

| Nonactin (B1679836) | 4 x Methyl | Baseline | Generally inactive |

| Monactin | 3 x Methyl, 1 x Ethyl | Increased | Not reported |

| Dinactin | 2 x Methyl, 2 x Ethyl | Further Increased | Not reported |

| Trinactin (B1683658) | 1 x Methyl, 3 x Ethyl | High | Reported |

| Tetranactin | 4 x Ethyl | Highest in natural series | Reported to be effective |

| This compound | 4 x Isopropyl | Designed for high activity | None observed researchgate.netresearchgate.net |

This table is generated based on the general trend of increasing activity with substituent size in the polynactin family and specific findings for this compound. okayama-u.ac.jpnih.gov

Importance of Stereochemistry for Biological Recognition and Interaction

The stereochemistry of the constituent monomers is a critical determinant of the biological activity of macrotetrolides. nih.gov These molecules are assembled from enantiomeric building blocks, and the specific arrangement of these stereocenters dictates the three-dimensional structure of the macrocycle, which is essential for efficient ion binding and transport. nih.govnih.gov

This compound, like the natural polynactins, is composed of both (+) and (-) enantiomers of its constituent acid, in this case, bishomononactic acid. nih.govresearchgate.net This alternating pattern of stereochemistry is crucial for the formation of a functional ionophore. Studies on nonactin have shown that synthetic analogs composed solely of one enantiomer (e.g., all-(+)-nonactin or all-(-)-nonactin) are significantly less active as antibacterial agents. nih.gov These homochiral analogs exhibit a drastically reduced ability to bind K⁺ ions, likely due to steric hindrance that prevents the macrocycle from adopting the optimal conformation for ion encapsulation. nih.gov Therefore, the specific, alternating stereochemical configuration of this compound is indispensable for its biological recognition of and interaction with target ions.

Computational Chemistry and Spectroscopic Methods in SAR Elucidation